Product packaging for 7-Iodoisoquinoline(Cat. No.:CAS No. 75476-83-4)

7-Iodoisoquinoline

Numéro de catalogue: B1626360
Numéro CAS: 75476-83-4
Poids moléculaire: 255.05 g/mol
Clé InChI: ZNGDFLRMZZGNEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Iodoisoquinoline (CAS 75476-83-4) is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. With the molecular formula C 9 H 6 IN and a molecular weight of 255.06 g/mol, this compound features an iodine atom at the 7-position of the isoquinoline ring, making it a prime candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to construct more complex molecular architectures . The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of bioactivities . Researchers utilize this core to develop novel substances for investigating anticancer, antiviral, antitubercular, and antimicrobial agents . As a key building block, this compound enables the exploration of structure-activity relationships and the development of new therapeutic candidates. This product is offered for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information. To maintain stability, this compound should be stored sealed in a dry environment at room temperature and kept in a dark place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6IN B1626360 7-Iodoisoquinoline CAS No. 75476-83-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGDFLRMZZGNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506650
Record name 7-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75476-83-4
Record name 7-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-iodoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 7 Iodoisoquinoline and Analogues

Regioselective Iodination Strategies

The direct introduction of an iodine atom at a specific position on the isoquinoline (B145761) ring presents a significant challenge due to the presence of multiple reactive sites. Overcoming this requires carefully designed strategies that can selectively target the C-7 position.

Direct Iodination Methods

Direct C-H iodination of the isoquinoline ring often leads to a mixture of products, with the C-5 and C-8 positions being the most electronically favored for electrophilic substitution. However, specific reagents and conditions have been developed to enhance regioselectivity. While direct iodination of isoquinoline itself often yields the C-5 iodo product, strategic use of directing groups or specific iodinating agents can influence the reaction's outcome. For instance, the use of N-iodosuccinimide (NIS) in trifluoromethanesulfonic acid (TfOH) has been reported for the highly regioselective synthesis of 5-iodoisoquinoline. Achieving C-7 iodination directly is less common and often requires more specialized approaches. Research into radical-based C-H iodination has shown promise for altering the innate regioselectivity of electrophilic aromatic substitution, though C-3 and C-5 iodination are more commonly observed for quinolines and related heterocycles under these conditions.

Iodination via Pre-functionalized Precursors

A more reliable and widely employed strategy for the synthesis of 7-iodoisoquinoline involves the iodination of an isoquinoline ring that has been pre-functionalized at the desired position. This two-step approach offers superior control over regioselectivity.

A common method involves the Sandmeyer reaction, starting from 7-aminoisoquinoline. The amino group can be converted to a diazonium salt, which is then displaced by an iodide ion to yield this compound. This method is advantageous due to the ready availability of 7-aminoisoquinoline and the high efficiency of the diazotization-iodination sequence.

Another effective pre-functionalization strategy is halogen exchange, or the Finkelstein reaction. In this approach, a more readily accessible 7-haloisoquinoline, such as 7-bromoisoquinoline, is converted to this compound by treatment with an iodide salt. This reaction is driven by the precipitation of the less soluble sodium or potassium bromide in a suitable solvent.

Furthermore, organometallic intermediates can be used to direct the iodination. For example, a trimethylsilyl (B98337) group at the C-7 position can be selectively replaced by an iodine atom using an electrophilic iodine source like iodine monochloride. This method allows for the precise installation of iodine at the desired position.

Classical and Contemporary Approaches to Isoquinoline Skeleton Formation with Iodine Incorporation

Instead of functionalizing a pre-formed isoquinoline ring, an alternative and powerful strategy is to construct the isoquinoline skeleton with the iodine atom already incorporated in one of the starting materials. This approach is particularly useful for accessing a wide range of substituted 7-iodoisoquinolines.

Bischler-Napieralski Cyclization Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized. To synthesize a this compound using this method, a phenethylamine (B48288) bearing an iodine atom at the para-position to the ethylamine (B1201723) side chain is required.

The synthesis begins with the acylation of the iodinated phenethylamine to form the corresponding amide. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to effect the cyclization. The resulting 7-iodo-3,4-dihydroisoquinoline (B11857820) can be subsequently dehydrogenated to afford this compound. This method is versatile and tolerates a variety of substituents on both the aromatic ring and the acyl group.

Starting Material (Iodinated Phenethylamine)Acylating AgentCyclization ConditionsProduct (7-Iodo-3,4-dihydroisoquinoline derivative)
4-Iodo-phenethylamineAcetyl chloridePOCl₃, reflux7-Iodo-1-methyl-3,4-dihydroisoquinoline
3,4-Dimethoxy-N-(4-iodophenethyl)acetamidePOCl₃, reflux7-Iodo-6-methoxy-1-methyl-3,4-dihydroisoquinoline

Pictet-Spengler Reaction Modifications

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. To apply this reaction for the synthesis of this compound derivatives, a phenethylamine with an iodine atom at the appropriate position is used as the starting material.

The reaction of an iodinated phenethylamine with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of a 7-iodotetrahydroisoquinoline. Subsequent oxidation of the tetrahydroisoquinoline core yields the aromatic this compound. The Pictet-Spengler reaction is known for its mild conditions and high stereoselectivity in many cases, making it a valuable tool for the synthesis of chiral this compound precursors.

Starting Material (Iodinated Phenethylamine)Carbonyl CompoundReaction ConditionsProduct (7-Iodotetrahydroisoquinoline derivative)
4-Iodo-phenethylamineFormaldehydeHCl, reflux7-Iodo-1,2,3,4-tetrahydroisoquinoline
4-Iodo-phenethylamineAcetaldehydeTFA, room temp7-Iodo-1-methyl-1,2,3,4-tetrahydroisoquinoline

Pomeranz-Fritsch Synthesis and Iodination

The Pomeranz-Fritsch reaction offers another pathway to the isoquinoline nucleus by reacting a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532). For the synthesis of this compound, a benzaldehyde bearing an iodine atom at the meta-position relative to the aldehyde group is the key starting material.

Starting Material (Iodinated Benzaldehyde)Aminoacetaldehyde AcetalCyclization ConditionsProduct
3-IodobenzaldehydeAminoacetaldehyde dimethyl acetalH₂SO₄, heatThis compound
3-Iodo-4-methoxybenzaldehydeAminoacetaldehyde diethyl acetalTriflic acid7-Iodo-6-methoxyisoquinoline

Palladium-Catalyzed Annulation Routes

Palladium catalysis has become a powerful tool for constructing the isoquinoline core. These methods often offer high regioselectivity and functional group tolerance, allowing for the synthesis of a diverse range of substituted isoquinolines that are not easily accessible through traditional routes.

A notable approach involves the sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction. This strategy allows for the convergent synthesis of polysubstituted isoquinolines from readily available precursors. The process begins with the palladium-catalyzed coupling of an aryl bromide with a ketone to form an α-aryl ketone intermediate. Subsequent treatment with an ammonium (B1175870) salt, such as ammonium chloride, facilitates both deprotection (if an acetal is used) and cyclization to yield the isoquinoline ring system. This method is effective for both electron-rich and electron-poor aromatic systems.

Another significant palladium-catalyzed method is the Larock heteroannulation, which involves the reaction of an o-iodoaniline with an internal alkyne. While primarily known for indole (B1671886) synthesis, this reaction has been extended to the preparation of other nitrogen-containing heterocycles, including isoquinolines. The mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne coordination and insertion, intramolecular cyclization, and finally, reductive elimination to afford the heterocyclic product and regenerate the Pd(0) catalyst.

Palladium-catalyzed C-H activation/annulation reactions have also emerged as a highly efficient strategy. For instance, the reaction between N-methoxybenzamides and 2,3-allenoic acid esters, catalyzed by a palladium complex, provides access to 3,4-substituted hydroisoquinolinones. This process proceeds with excellent regioselectivity, controlled by the steric effects of the substituents on the allenoic acid ester.

The versatility of palladium catalysis is further demonstrated in the synthesis of isoquinolines from N-acyl hydrazones and vinyl azides. This method proceeds via C-H bond activation and C-N bond cleavage, with the vinyl azide (B81097) serving as an internal nitrogen source.

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

Starting MaterialsCatalyst SystemProduct TypeKey Features
Aryl bromide & KetonePd catalystPolysubstituted isoquinolinesSequential α-arylation and cyclization; broad substrate scope.
o-Iodoaniline & Internal alkynePd(OAc)₂2,3-Disubstituted isoquinolinesLarock heteroannulation; high regioselectivity.
N-Methoxybenzamide & 2,3-Allenoic acid esterPd(OAc)₂ / Ag₂CO₃3,4-Substituted hydroisoquinolinonesC-H activation/annulation; excellent regioselectivity.
N-Acyl hydrazone & Vinyl azidePd catalystSubstituted isoquinolinesC-H activation and C-N cleavage; vinyl azide as nitrogen source.

Copper- and Rhodium-Catalyzed Cyclizations

Copper and rhodium catalysts offer powerful alternatives and complementary approaches to palladium for the synthesis of isoquinolines. These metals often exhibit unique reactivity and can catalyze transformations under mild conditions.

Copper-Catalyzed Reactions:

Copper-catalyzed annulation reactions have gained significant attention due to the low cost and low toxicity of copper salts compared to precious metals. A highly efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. This reaction can be performed in water, a green and sustainable solvent, without the need for organic solvents, additives, or ligands. A key feature of this method is the ability to selectively synthesize either isoquinolines or isoquinoline N-oxides by choosing to protect or deprotect the hydroxyl group of the oxime, which triggers selective N-O or O-H bond cleavage. Copper(I) iodide (CuI) has been identified as a particularly effective catalyst for this transformation.

Copper catalysis is also effective in domino reactions for the synthesis of quinazolinones, which share a similar heterocyclic core. For example, a copper-catalyzed domino synthesis from 2-halobenzamides and (aryl)methanamines proceeds via an Ullmann-type coupling followed by aerobic oxidative C-H amidation.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are highly effective in C-H activation/annulation reactions for isoquinoline synthesis. A prominent example is the rhodium(III)-catalyzed reaction of aryl ketone O-acyloxime derivatives with internal alkynes. This redox-neutral process involves an initial ortho-rhodation directed by the oxime group, followed by C-H vinylation and subsequent C-N bond formation. The N-O bond of the oxime acts as an internal oxidant, regenerating the active catalyst.

Similarly, rhodium(III)-catalyzed dehydrative C-C and C-N coupling between oximines and alkynes provides a direct route to 1,3,4-trisubstituted isoquinolines. The reaction proceeds smoothly under mild conditions via a directed C-H activation of the oxime and a formal [4+2] cycloaddition with the alkyne. Benzylamine has also been utilized as a starting material in a synergistic rhodium- and copper-catalyzed process to synthesize fused isoquinolines.

Table 2: Comparison of Copper- and Rhodium-Catalyzed Isoquinoline Syntheses

CatalystStarting MaterialsKey TransformationAdvantages
Copper (E)-2-Alkynylaryl oxime derivativesIntramolecular cyclizationGreen solvent (water), low cost, selective synthesis of isoquinolines or N-oxides.
Rhodium Aryl ketone O-acyloximes & internal alkynesC-H activation/annulationRedox-neutral, internal oxidant, high efficiency.
Rhodium Oximines & alkynesDehydrative C-C and C-N couplingMild conditions, access to 1,3,4-trisubstituted isoquinolines.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have become a cornerstone of modern synthetic organic chemistry, offering a more atom- and step-economical approach to building molecular complexity. These strategies avoid the need for pre-functionalized starting materials, which is often required in traditional cross-coupling reactions. For the synthesis of isoquinolines, C-H activation is typically directed by a coordinating group on the substrate, which positions the metal catalyst for selective C-H bond cleavage.

Transition metals such as palladium, rhodium, and ruthenium are frequently employed for these transformations. For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters yields hydroisoquinolinones. The directing group, in this case, the N-methoxy amide, facilitates the formation of a palladacycle intermediate, which then undergoes insertion of the allene (B1206475) and subsequent reductive elimination.

Rhodium catalysis has also been extensively used for the C-H functionalization of various nitrogen-containing heterocycles. A common strategy for the functionalization of quinoline (B57606) N-oxides involves the formation of a 5-membered metallacycle with rhodium, enabling the introduction of various functional groups at the C-8 position. While this approach is powerful, it can sometimes require harsh reaction conditions.

The development of transient directing groups represents a significant advancement in C-H activation chemistry. These groups are formed in situ, guide the catalyst to the desired C-H bond, and are subsequently cleaved, avoiding the need for extra synthetic steps for their installation and removal. Carbon dioxide, for example, has been used as a transient directing group for the γ-arylation of aliphatic amines.

Table 3: Overview of C-H Activation Strategies for Isoquinoline Synthesis

CatalystDirecting GroupCoupling PartnerProduct Type
PalladiumN-Methoxy amide2,3-Allenoic acid esterHydroisoquinolinones
RhodiumOximeAlkyneSubstituted isoquinolines
RhodiumN-oxideVariousC-8 functionalized quinolines
PalladiumHydrazoneVinyl azideSubstituted isoquinolines

Sustainable and Innovative Synthetic Protocols

In recent years, there has been a significant push towards developing more sustainable and innovative synthetic methods. This includes the use of metal-free reaction conditions, photoredox catalysis, and electrochemical synthesis, all of which aim to reduce the environmental impact and cost of chemical transformations.

Metal-Free Reaction Conditions

While transition-metal catalysis has proven invaluable, the development of metal-free alternatives is highly desirable to avoid issues of metal contamination in final products, particularly in the pharmaceutical industry.

One approach involves the use of hypervalent iodine reagents, which can mediate oxidative cyclizations. For example, the reaction of 2-aminobenzylamines with aldehydes can be promoted by o-iodoxybenzoic acid (IBX) to produce quinazolines, a related class of heterocycles. Molecular iodine has also been used as a catalyst for the synthesis of quinazolines, with oxygen from the air serving as the ultimate oxidant.

A noteworthy metal-free method for isoquinoline synthesis involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with secondary amines in an aqueous medium. This reaction proceeds through a nucleophilic attack of the amine on the nitrile, which is activated by a network of hydrogen bonds, followed by cyclization and aromatization. The use of water as the solvent and the absence of any metal catalyst make this a highly sustainable and economical process.

Another strategy is the transition-metal-free intramolecular Ullmann-type O-arylation for the synthesis of chromones, which demonstrates that some cyclizations previously thought to require copper catalysis can proceed efficiently without a metal catalyst under the right conditions.

Photoredox Catalysis in Isoquinoline Synthesis

Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis. This method utilizes light to initiate chemical reactions, often under mild conditions at room temperature. Both metal complexes (e.g., iridium and ruthenium) and organic dyes (e.g., Rose Bengal, Eosin Y) can serve as photocatalysts.

For the synthesis of isoquinoline-related structures, photoredox catalysis has been successfully applied to the construction of pyrrolo[2,1-a]isoquinolines. One such method involves a cascade reaction of tetrahydroisoquinolines with maleimides, catalyzed by Rose Bengal under visible light irradiation. The reaction proceeds through an oxidation/[3+2] cycloaddition/oxidative aromatization sequence. This metal-free approach offers a "green" and straightforward route to these complex heterocyclic systems.

Another application is the visible-light photoredox-catalyzed cascade reaction for the synthesis of pyrrolo[2,1-a]isoquinoline-substituted phosphonates. This one-pot operation utilizes molecular oxygen as a green oxidant and proceeds under mild conditions. Relay photoredox catalysis has also been employed to construct indolo[2,1-a]isoquinoline frameworks through a cascade reaction involving double C(sp³)–H bond functionalization.

Electrochemical Synthesis of Iodoisoquinolines

Electrochemical synthesis offers a sustainable and reagent-free alternative to traditional chemical methods for oxidation and reduction. By using electricity as the "reagent," electrosynthesis can minimize waste and avoid the use of stoichiometric chemical oxidants or reductants.

The electrochemical synthesis of various heterocyclic compounds, including carbazoles and 2,1-benzisoxazoles, has been demonstrated through dehydrogenative coupling reactions. A tunable electrosynthesis of sulfone- and bromo-substituted indolo[2,1-a]isoquinoline derivatives has also been reported.

While direct electrochemical methods for the synthesis of this compound are not extensively detailed in the provided context, the principles of electrochemical C-H functionalization are well-established. For instance, electrochemical methods have been developed for the C-H mono- and multi-bromination of compounds, suggesting that similar strategies could be applied for iodination to produce iodoisoquinolines. The electrochemical synthesis of quinones through the coupling of conjugate addition and in situ electrochemical oxidation demonstrates the power of this technique for creating densely functionalized molecules.

Reactivity Profiles and Derivatization of 7 Iodoisoquinoline

Chemical Reactivity Induced by Iodine Substitution

The iodine substituent at the 7-position of the isoquinoline (B145761) ring system plays a dual role in directing the outcome of further chemical modifications. It influences the electronic properties of the aromatic system, thereby affecting its susceptibility to both electrophilic and nucleophilic attack.

In isoquinoline, electrophilic aromatic substitution (EAS) generally occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. The presence of the nitrogen atom makes isoquinoline less reactive towards electrophilic substitution than benzene. Typically, electrophilic attack on isoquinoline favors the 5- and 8-positions. This preference is attributed to the preservation of the aromatic sextet of the pyridine ring during the formation of the intermediate sigma complex. Attack at the 6- and 7-positions would disrupt this aromaticity.

While general principles of electrophilic substitution on isoquinoline point to the 5- and 8-positions, the reactivity of the neutral 7-iodoisoquinoline molecule has been quantitatively measured, showing a positional reactivity order of 4 > (phenyl) > 5 = 7 > 8 > 6 > 3 > 1. This indicates that the 4-position is the most susceptible to electrophilic attack under neutral conditions.

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring system preferentially occurs on the electron-deficient pyridine ring, most notably at the 1-position. The nitrogen atom facilitates nucleophilic attack by stabilizing the negative charge in the intermediate.

The C-7 position, being on the benzenoid ring, is generally less reactive towards nucleophilic attack compared to positions on the pyridinoid ring. However, the presence of the iodine atom, a good leaving group, makes the C-7 position susceptible to nucleophilic displacement under certain conditions, particularly through transition metal-catalyzed processes which are discussed in the following sections.

Electrophilic Aromatic Substitution Patterns

Transition Metal-Catalyzed Cross-Coupling Reactions at C-7

The carbon-iodine bond at the C-7 position of this compound is a key feature that allows for a wide range of carbon-carbon bond-forming reactions through transition metal catalysis. These reactions are highly valued for their ability to introduce diverse molecular fragments, enabling the synthesis of complex isoquinoline derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of various aryl and alkyl groups at the C-7 position.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A variety of heterocyclic aryl halides, including those derived from isoquinoline, have been shown to participate effectively in Suzuki-Miyaura couplings. For instance, isoquinoline derivatives can be coupled with pyridylboronic acid to form biaryl structures. The reaction is tolerant of a wide range of functional groups and has been successfully applied in the synthesis of complex molecules.

Table 1: Examples of Suzuki-Miyaura Coupling with Isoquinoline Derivatives

ElectrophileBoronic Acid/EsterCatalyst SystemProductYield (%)Ref
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃7-PhenylisoquinolineNot specified
Isoquinoline derivativePyridylboronic acidNiCl₂(PCy₃)₂Coupled biarylQuantitative
ortho-Bromoaniline derivativeVarious boronic estersPd(dppf)Cl₂, K₂CO₃Coupled productsGood to excellent

This table is illustrative and specific yields for this compound were not detailed in the provided search results.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct method for the introduction of an alkynyl group onto the C-7 position of this compound.

The catalytic cycle typically involves a palladium catalyst to activate the aryl halide and a copper co-catalyst to facilitate the reaction with the alkyne. The reaction is known for its mild conditions and tolerance of various functional groups.

The Sonogashira reaction has been extensively used in the synthesis of heterocyclic compounds, including those with an isoquinoline core. For example, it has been employed in the synthesis of heterocycle-fused naphthoquinones.

Table 2: Examples of Sonogashira Coupling with Halogenated Heterocycles

HalideAlkyneCatalyst SystemProductYield (%)Ref
2-Bromo-4-iodo-quinolineTerminal alkynePd catalyst, CuI4-Alkynyl-2-bromo-quinolineNot specified
Halogenated naphthoquinoneTerminal alkynePd and Cu catalystsCoupled productNot specified
3-Iodopyridin-2-amine derivativeVarious acetylenesPd(PPh₃)₄, CuI, Et₃NAlkynylated pyridinesGood to excellent

This table provides examples of Sonogashira couplings with related heterocyclic systems to illustrate the reaction's utility.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction can be utilized to introduce alkenyl substituents at the C-7 position of this compound.

The Heck reaction has proven to be a powerful tool for the synthesis of a variety of heterocyclic compounds. Intramolecular Heck reactions have been used to construct complex polycyclic systems containing the isoquinoline framework. The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the product.

Table 3: Examples of Heck Reactions in Heterocycle Synthesis

Aryl HalideAlkeneCatalyst SystemProduct TypeRef
Aryl iodideAlkenePd catalystPolycyclic isoquinoline derivative
Aryl iodideAllylic esterPd catalysttrans-2,4-disubstituted 1,2,3,4-tetrahydroquinolines
2-Chloroanilino enamines- (intramolecular)Pd complexIndole (B1671886) derivatives

This table illustrates the application of the Heck reaction in synthesizing heterocyclic structures related to or including the isoquinoline core.

Stille and Negishi Coupling for Diverse Substitutions

The Stille and Negishi cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. In the context of this compound, the iodine atom acts as the leaving group, allowing for the introduction of various organic residues from the organostannane reagent. The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. Advances in ligand design and the use of additives like copper(I) salts have significantly improved reaction conditions, often allowing for milder temperatures and broader substrate scope. For instance, the development of bulky, electron-rich phosphine (B1218219) ligands has enabled the coupling of even less reactive aryl chlorides, a testament to the ongoing evolution of this methodology.

Negishi Coupling: The Negishi coupling employs organozinc reagents in a palladium- or nickel-catalyzed reaction with organic halides. This method is highly versatile for the synthesis of complex organic molecules, including those with sp³, sp², and sp hybridized carbon atoms. The reaction of this compound with an appropriate organozinc reagent, in the presence of a suitable palladium or nickel catalyst, facilitates the formation of a new carbon-carbon bond at the 7-position. The choice of catalyst and ligands, such as phosphines (e.g., triphenylphosphine, dppe), is crucial for the reaction's success. The reaction mechanism involves the oxidative addition of the aryl iodide to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Examples of Stille and Negishi Coupling with this compound Derivatives
Coupling PartnerCatalyst/LigandProductReference
OrganostannanePd(PPh₃)₄7-Arylisoquinoline
OrganozincNiCl₂(dppe)7-Alkylisoquinoline

Other Catalytic and Non-Catalytic Transformations

Beyond the widely used Stille and Negishi reactions, this compound can be functionalized through various other catalytic and non-catalytic methods.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions can be used to couple this compound with a variety of nucleophiles, including amines, alcohols, and thiols, to generate the corresponding 7-substituted isoquinolines. For example, the coupling of aryl halides with amines (Buchwald-Hartwig amination) can be effectively mediated by copper catalysts, sometimes in conjunction with palladium. Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand and a base. Microwave-assisted copper-catalyzed reactions have also been shown to accelerate reaction times and improve yields.

Gold and silver catalysts have emerged as powerful tools in organic synthesis, enabling unique transformations.

Gold-Catalyzed Transformations: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. While direct gold-catalyzed coupling at the 7-position of this compound is less common, gold catalysis plays a significant role in the synthesis and functionalization of the broader isoquinoline scaffold. For instance, gold-catalyzed cyclization reactions of appropriately substituted precursors can lead to the formation of the isoquinoline ring system itself.

Silver-Catalyzed Transformations: Silver salts, such as silver triflate (AgOTf) and silver carbonate (Ag₂CO₃), are often used as additives or catalysts in various organic transformations. They can act as Lewis acids to activate substrates or as oxidants in catalytic cycles. In the context of isoquinoline chemistry, silver catalysts have been employed in cascade reactions to construct fused heterocyclic systems. For example, silver(I) can catalyze the [3+2] cycloaddition of N-imide ylides with alkynes to produce pyrazolo-isoquinoline derivatives. Silver-catalyzed transformations of Csp-H and Csp-Si bonds are also an area of active research.

Reductive functionalization offers a method to introduce new functional groups while simultaneously reducing the heterocyclic ring. A notable example is the transition-metal-free reductive hydroxymethylation of isoquinolines, which leads to the formation of tetrahydroisoquinolines with a new C-C bond at the C4-position. This particular strategy involves a Cannizzaro-type reduction followed by an Evans-Tishchenko reaction. When applied to isoquinolines without a substituent at the C4-position, a tandem methylation-hydroxymethylation can occur.

Gold- and Silver-Catalyzed Transformations

Functionalization at Other Positions of the Isoquinoline Ring System

While the iodine at the 7-position is a primary handle for functionalization, derivatization at other positions of the isoquinoline ring can be achieved through regioselective C-H functionalization.

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. The regioselectivity of these reactions on the isoquinoline ring is influenced by the catalyst, directing groups, and reaction conditions.

For isoquinoline N-oxides, C-H functionalization can be directed to various positions. For example, palladium-catalyzed alkenylation has been shown to occur at the C2-position. The C4-position of the isoquinoline scaffold is another site that can be selectively functionalized. A traceless nucleophile-triggered strategy has been developed for the C4-functionalization of isoquinolines. Furthermore, methods for the meta-C-H alkylation of isoquinolines have also been reported. The C7-position, while less reactive than others, can be functionalized with the assistance of a directing group. For instance, a rhodium-catalyzed olefination has been achieved at C7 when an NHPiv directing group is placed at the C8-position. The C8-position of quinolines has also been a target for functionalization.

Table 2: Examples of Regioselective C-H Functionalization of the Isoquinoline Ring
PositionFunctionalizationCatalyst/ReagentsReference
C2AlkenylationPdCl₂
C4AlkylationBenzoic Acid/Vinyl Ketone
C7ArylationPd(OAc)₂/Ligand
C8FunctionalizationTraceless Nucleophile

N-Functionalization and Rearrangement Studies

The nitrogen atom in the this compound ring is a key site for synthetic modifications, enabling the formation of quaternary salts and N-oxides. These N-functionalized derivatives serve as important intermediates for subsequent rearrangement reactions, which can introduce substituents to the carbon framework of the isoquinoline core.

N-Alkylation and Subsequent Rearrangements

The direct alkylation of the isoquinoline nitrogen is a common N-functionalization strategy. This typically involves treating the isoquinoline with an alkyl halide to form the corresponding N-alkylisoquinolinium salt. For instance, a solvent-free reaction between isoquinoline and various primary, secondary, or tertiary alkyl halides at ambient or moderate temperatures yields N-alkyl isoquinolinium halide salts in good to excellent yields. To address the hygroscopic nature of these halide salts, they can be converted to more stable tetrafluoroborate (B81430) salts through ion exchange methods.

These N-alkylated isoquinolinium salts are precursors for fascinating rearrangement reactions. A notable example is the phosphite-mediated photochemical rearrangement. In this process, an N-alkylated isoquinolinium salt undergoes a Current time information in Bangalore, IN. N-to-C rearrangement under photochemical conditions, facilitated by a phosphite (B83602) mediator. This reaction leads to the migration of the alkyl group from the nitrogen atom to the C4 position (meta-position) of the isoquinoline ring. The mechanism is proposed to involve the formation of an enamine-type intermediate from the singlet excited state, followed by an unprecedented C–N bond cleavage and subsequent rearomatization to yield the meta-C–H alkylated product.

This meta-alkylation method is versatile, accommodating primary, secondary, and tertiary alkyl groups, thereby enabling the formation of sterically demanding secondary, tertiary, and all-carbon quaternary centers at the C4 position. While a wide variety of functional groups on both the migrating carbon and the isoquinoline are tolerated, it is noted that sterically hindered isoquinolines, such as 7- or 8-substituted derivatives, can sometimes lead to lower yields in N-alkylation and subsequent reactions. Direct migration of smaller alkyl groups like methyl and ethyl has been reported to be unsuccessful under this specific protocol.

Starting MaterialAlkylating AgentRearrangement ConditionsProductYieldRef
IsoquinolineBenzyl bromideP(OEt)₃, K₂CO₃, MeCN, hv4-BenzylisoquinolineGood
IsoquinolineIsopropyl bromideP(OEt)₃, K₂CO₃, MeCN, hv4-IsopropylisoquinolineGood
Isoquinolinetert-Butyl bromideP(OEt)₃, K₂CO₃, MeCN, hv4-tert-ButylisoquinolineGood
IsoquinolineAllyl bromideP(OEt)₃, K₂CO₃, MeCN, hv4-AllylisoquinolineGood

This table presents generalized findings for the N-alkylation and rearrangement of the parent isoquinoline ring. The application to this compound would follow the same principles, though yields may be affected by the substituent.

N-Oxidation and Rearrangements of N-Oxides

Another significant N-functionalization is the oxidation of the isoquinoline nitrogen to form an isoquinoline N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide functionality is highly polar and can significantly alter the reactivity of the heterocyclic ring.

Isoquinoline N-oxides are known to undergo various rearrangement reactions, particularly under photochemical conditions. It has been established that the excited singlet state of isoquinoline N-oxides is responsible for isomerizations and rearrangements, whereas the triplet state typically leads to deoxygenation. The photochemical rearrangement of isoquinoline N-oxide can lead to the formation of isocarbostyril (isoquinolin-1(2H)-one). The reaction is believed to proceed through a highly unstable oxaziridine (B8769555) intermediate, which is a bicyclic species formed by the electrocyclization of the oxygen atom onto a ring carbon. However, these oxaziridine intermediates derived from aromatic N-oxides are generally too unstable to be isolated.

Starting MaterialReaction TypeConditionsMajor ProductRef
Isoquinoline N-oxidePhotochemical Rearrangementhv (light)Isocarbostyril ,

This table illustrates the fundamental rearrangement of isoquinoline N-oxide. The presence of a 7-iodo substituent would be expected to influence the electronic properties and potentially the regioselectivity of such rearrangements, although specific studies on this compound N-oxide were not detailed in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 7-iodoisoquinoline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound displays a set of distinct signals corresponding to the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the iodine substituent, leading to a characteristic downfield shift for protons in proximity to these features. Spin-spin coupling between adjacent protons provides crucial information about their connectivity, which is observed as splitting patterns in the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and electronic environment. The carbon atom attached to the iodine (C-7) is expected to show a significant shift due to the heavy atom effect.

A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the initial assignment of the molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 ~8.5-9.0 -
C-1 - ~150-155
H-3 ~7.5-8.0 -
C-3 - ~120-125
H-4 ~7.8-8.2 -
C-4 - ~135-140
C-4a - ~128-132
H-5 ~7.6-8.0 -
C-5 - ~125-130
H-6 ~7.9-8.3 -
C-6 - ~130-135
C-7 - ~95-100
H-8 ~8.1-8.5 -
C-8 - ~135-140
C-8a - ~127-131

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To overcome the limitations of one-dimensional NMR, such as signal overlap, a suite of two-dimensional (2D) NMR techniques is employed for a more rigorous structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the spin system. Cross-peaks in the COSY spectrum connect signals from protons that are scalar-coupled, confirming the connectivity of the aromatic protons in the isoquinoline (B145761) ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links the chemical shift of a proton to the chemical shift of the carbon it is attached to, providing a direct and unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range correlations. For this compound, HMBC would be crucial in confirming the position of the iodine atom by observing correlations from neighboring protons to the iodinated carbon (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₆IN).

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺•) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. The fragmentation of the molecular ion under EI conditions provides a roadmap of the molecule's structure. Key fragmentation pathways for isoquinoline and its derivatives often involve the loss of small, stable neutral molecules or radicals. For this compound, characteristic fragmentation would likely involve the loss of an iodine radical (I•) or hydrogen iodide (HI), as well as fragmentation of the isoquinoline ring itself.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Identity
[C₉H₆IN]⁺• 254.96 Molecular Ion
[C₉H₆N]⁺ 128.05 Loss of I•
[C₉H₅IN]⁺ 253.95 Loss of H•

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their geometric arrangement, providing a characteristic "fingerprint" for the compound.

For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. this compound, being a non-linear molecule, has 3N-6 = 3(16)-6 = 42 fundamental vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching of the aromatic ring (typically around 3000-3100 cm⁻¹).

C=C and C=N stretching within the aromatic rings (in the 1400-1600 cm⁻¹ region).

C-H in-plane and out-of-plane bending vibrations (in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively).

C-I stretching vibration, which is expected to appear at a lower frequency (typically below 600 cm⁻¹) due to the heavy mass of the iodine atom.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings which might be weak in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
C=C/C=N Ring Stretch 1600-1450 1600-1450
C-H In-plane Bend 1300-1000 1300-1000
C-H Out-of-plane Bend 900-650 900-650

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-stacking or halogen bonding. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could be a significant feature in the solid-state structure of this compound. The crystal structure would serve as the ultimate benchmark for validating the structural insights gained from spectroscopic methods and theoretical calculations.

Computational and Theoretical Investigations of 7 Iodoisoquinoline

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 7-iodoisoquinoline, DFT calculations provide a foundational understanding of its behavior at the molecular level. These calculations are often performed using various functionals, such as B3LYP, and basis sets to predict molecular geometries, vibrational frequencies, and electronic properties.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. The analysis of this compound's electronic structure through MO theory, often complemented by DFT calculations, reveals the distribution of electrons and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the location of the HOMO indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Reactivity Prediction and Reaction Mechanism Studies

DFT calculations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By calculating reactivity descriptors such as Fukui functions, local softness, and electrophilicity indices, researchers can identify the most reactive sites within the molecule. These descriptors help in understanding the regioselectivity of reactions involving this compound.

Furthermore, DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the detailed study of reaction pathways, providing insights into the feasibility and kinetics of various chemical transformations involving this compound. For example, studies on similar nitrogen-containing heterocycles have used DFT to explore mechanisms of ring-opening and denitrogenation reactions. Computational models can predict activation barriers, which are in agreement with experimental observations regarding reaction conditions.

Spectroscopic Parameter Prediction (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound.

NMR Spectroscopy: The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a significant application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule, theoretical NMR spectra can be generated. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks in its IR spectrum. The comparison between the calculated and experimental IR spectra aids in the structural elucidation and identification of functional groups.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

ParameterPredicted Value (DFT)Experimental Value
¹³C NMR (C-7)95.0 ppm94.8 ppm
¹H NMR (H-8)8.2 ppm8.1 ppm
IR (C-I stretch)550 cm⁻¹545 cm⁻¹

Note: The values in this table are for illustrative purposes and would be derived from specific DFT calculations and experimental measurements.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. In the context of this compound and its derivatives, QSAR studies can be employed to predict their biological activities based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobic characteristics.

The process involves creating a dataset of isoquinoline (B145761) derivatives with known biological activities and then developing a statistical model that correlates these activities with the calculated descriptors. This model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective compounds.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is essential for understanding the potential therapeutic applications of this compound by simulating its interaction with various biological targets.

In a typical molecular docking study, the 3D structure of the target protein is obtained, and this compound is "docked" into the binding site. A scoring function is then used to estimate the binding affinity and identify the most stable binding pose. The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein. This information is invaluable for rational drug design and for understanding the structure-activity relationships of isoquinoline-based inhibitors.

In Silico ADMET Predictions

In the realm of drug discovery and development, the application of computational tools to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities is a critical step. These in silico predictions allow for the early-stage identification of compounds with potentially favorable pharmacokinetic and safety profiles, thereby reducing the time and costs associated with experimental assays. For scaffolds of medicinal importance like isoquinoline and its derivatives, numerous computational studies have been undertaken to evaluate their drug-like characteristics.

While specific, detailed research on the comprehensive ADMET profile of this compound is not extensively documented in publicly available literature, predictive data for the closely related compound, 7-Iodo-1,2,3,4-tetrahydroisoquinoline, offers valuable insights. This data, generated using the admetSAR prediction tool, provides a computational estimation of its pharmacokinetic and toxicological properties. It is important to note that while 7-Iodo-1,2,3,4-tetrahydroisoquinoline shares the core isoquinoline structure and the iodine substitution at the 7-position, the hydrogenation of the pyridine (B92270) ring can influence its physicochemical properties and, consequently, its ADMET profile.

The predicted ADMET data for 7-Iodo-1,2,3,4-tetrahydroisoquinoline is summarized below.

Table 1: Predicted ADMET Properties of 7-Iodo-1,2,3,4-tetrahydroisoquinoline

Parameter Prediction Probability Interpretation
Absorption
Human Intestinal Absorption--Data not available
Blood-Brain Barrier (BBB) Penetration--Data not available
Metabolism
CYP450 2D6 InhibitorInhibitor0.7536Likely to inhibit the CYP2D6 enzyme.
CYP450 2C19 InhibitorNon-inhibitor0.8312Unlikely to inhibit the CYP2C19 enzyme.
CYP450 3A4 InhibitorNon-inhibitor0.8641Unlikely to inhibit the CYP3A4 enzyme.
CYP Inhibitory PromiscuityLow CYP Inhibitory Promiscuity0.6298Likely to have a low tendency for broad CYP enzyme inhibition.
Toxicity
Ames testNon AMES toxic0.8026Unlikely to be mutagenic.
CarcinogenicityNon-carcinogens0.9398Unlikely to be carcinogenic.
hERG Inhibition (predictor I)Strong inhibitor0.5729Potential for strong inhibition of the hERG channel.
hERG Inhibition (predictor II)Inhibitor0.7242Potential for inhibition of the hERG channel.
Rat Acute Toxicity (LD50)3.0046 mol/kgN/APredicted value for acute toxicity in rats.
Excretion
BiodegradationNot ready biodegradable0.9869Predicted to be resistant to rapid environmental degradation.

Data sourced from admetSAR predictions for 7-Iodo-1,2,3,4-tetrahydroisoquinoline.

The predictions suggest that this compound may act as an inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, a crucial enzyme in the metabolism of many drugs. Conversely, it is predicted to be a non-inhibitor of CYP2C19 and CYP3A4. The potential for hERG (human Ether-à-go-go-Related Gene) inhibition is a significant finding from a safety perspective, as hERG channel blockade can be associated with cardiac arrhythmias. On the other hand, the predictions for Ames toxicity and carcinogenicity are favorable, indicating a low likelihood of mutagenic or carcinogenic properties.

In silico ADMET profiling is a foundational component of modern medicinal chemistry, providing essential guidance for the selection and optimization of lead compounds. While the data for the tetrahydro- derivative provides a useful surrogate, dedicated computational and subsequent experimental studies on this compound are necessary to fully elucidate its pharmacokinetic and safety profile.

Applications in Medicinal Chemistry and Drug Discovery Research

Development as Key Intermediates in Pharmaceutical Synthesis

7-Iodoisoquinoline and its derivatives are significant as key intermediates in the synthesis of a wide range of pharmaceutical compounds. The presence of the iodine atom at the 7-position of the isoquinoline (B145761) scaffold makes it a versatile building block for various coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is crucial for developing novel therapeutic agents.

One of the prominent methods for utilizing halogenated isoquinoline intermediates like this compound is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds, which is a common step in the synthesis of many biologically active molecules. The synthesis often involves the use of palladium catalysts such as palladium acetate (B1210297) (Pd(OAc)2) and various bases like sodium tert-butoxide.

A notable application of a 7-substituted isoquinoline derivative is as a key intermediate in the synthesis of Roxadustat, a drug used to treat anemia associated with chronic kidney disease. Specifically, 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, which can be synthesized from a 7-substituted precursor, is a crucial component of Roxadustat. The development of efficient, one-step reactions to produce such key intermediates under mild conditions is a significant focus of research to improve production efficiency for industrial-scale synthesis.

Furthermore, the isoquinoline framework itself is a core structure in numerous natural products and synthetic drugs, highlighting the importance of intermediates like this compound in medicinal chemistry. Its use extends to the production of dyes and other industrial chemicals, underscoring its broad utility. The strategic placement of the iodo group allows for regioselective modifications, which is a critical aspect in the design and synthesis of targeted therapeutic agents.

Exploration of Diverse Pharmacological Activities

The isoquinoline nucleus is a well-established pharmacophore, and derivatives of this compound have been investigated for a multitude of pharmacological activities. These studies have revealed potential therapeutic applications across various disease areas.

Derivatives of isoquinoline, including those that can be synthesized from this compound, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Research has shown that certain isoquinoline derivatives can effectively inhibit the growth of various cancer cell lines, including ovarian, breast, and lung cancer cells. For instance, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of the SKOV3 ovarian cancer cell line with IC50 values of 7.65 and 11.68 μg/mL, respectively. The primary mechanism of their cytotoxicity was determined to be the induction of apoptosis. Further investigation in a xenograft mouse model confirmed their ability to decrease tumor growth.

The anticancer activity of these compounds is often linked to their ability to modulate key signaling pathways involved in cell survival and death. One such pathway involves the Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancer cells. The aforementioned isoquinoline derivatives were shown to downregulate several IAPs, including XIAP, cIAP-1, and survivin, thereby promoting caspase-induced apoptosis.

Another isoquinoline derivative, identified as Compound 2, was selected from a screening of 11 compounds for its ability to inhibit tumor cell growth with low toxicity to normal cells. This compound was effectively encapsulated into transferrin-conjugated liposomes for targeted delivery to tumor cells that overexpress the transferrin receptor, enhancing its therapeutic potential.

Furthermore, some isoquinoline alkaloids have been shown to induce apoptosis through intrinsic pathways, making them relevant for drug development. For example, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) significantly inhibited the proliferation of HL-60 human leukemia cells with an IC50 value of 86 nM. At higher concentrations, AM6-36 induced apoptosis by up-regulating p38 MAPK and JNK phosphorylation and down-regulating the c-Myc oncogene.

The table below summarizes the anticancer activity of selected isoquinoline derivatives.

Compound/DerivativeCancer Cell LineIC50 ValueMechanism of Action
B01002SKOV3 (Ovarian)7.65 µg/mLApoptosis induction via IAP downregulation.
C26001SKOV3 (Ovarian)11.68 µg/mLApoptosis induction via IAP downregulation.
AM6-36HL-60 (Leukemia)86 nMG2/M cell cycle arrest and apoptosis induction.
Lamellarin DVarious38-110 nMCytotoxicity.
Lamellarin KVarious38-110 nMCytotoxicity.
Lamellarin MVarious38-110 nMCytotoxicity.

Isoquinoline derivatives have been explored for their potential to combat microbial and viral infections. Research has demonstrated their activity against a range of bacteria, fungi, and viruses.

In terms of antibacterial activity, novel synthetic isoquinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline was evaluated against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) ranging from 6.0 to 24.0 µg/mL in different media. This compound was also found to down-regulate the expression of important virulence factors in P. aeruginosa. Another study on chiral quaternary N-spiro ammonium (B1175870) bromides with an isoquinoline skeleton reported antimicrobial activity against Moraxella catarrhalis and Campylobacter jejuni.

Regarding antifungal activity, certain isoquinoline alkaloids have shown significant effects. A study evaluating 33 isoquinoline alkaloids found notable antifungal activity at a concentration of 8 µg/mL against Candida albicans. Specifically, chelerythrine, chelidonine, and an extract from the aerial parts of Chelidonium majus demonstrated strong antifungal activity against C. albicans.

The antiviral potential of isoquinoline derivatives has also been investigated. A series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) derivatives exhibited potent activity against human cytomegalovirus (HCMV). One of the naphthyridine derivatives, A1, showed an IC50 that was 39- to 223-fold lower than that of the standard drug ganciclovir (B1264). These compounds were also active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action. Furthermore, a study on isoquinoline alkaloids from Fumaria and Corydalis species revealed selective inhibition against the Parainfluenza virus (PI-3), with inhibitory concentrations ranging from 0.5 to 64 µg/mL.

The table below summarizes the antimicrobial and antiviral activities of selected isoquinoline derivatives.

Compound/DerivativeTarget OrganismActivity (MIC/IC50)
1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinolinePseudomonas aeruginosaMIC: 6.0-24.0 µg/mL
ChelerythrinePseudomonas aeruginosaMIC: 1.9 mg/L
SanguinarineStaphylococcus aureusMIC: 1.9 mg/L
Various Isoquinoline AlkaloidsCandida albicans8 µg/mL
Naphthyridine derivative (A1)Human Cytomegalovirus (HCMV)IC50 39-223 fold lower than ganciclovir
Various Isoquinoline AlkaloidsParainfluenza virus (PI-3)0.5-64 µg/mL

Isoquinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties in various studies. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and enzymes.

A study on diverse isoquinolines from Hypecoum erectum revealed that several compounds exhibited anti-inflammatory effects by inhibiting inflammatory mediators such as COX-2, IL-1β, and TNF-α in vitro at a concentration of 5 μg/mL. Four major constituents from this plant also showed significant in vivo anti-inflammatory activity by relieving paw edema in an animal model. One of these compounds, protopine, also demonstrated remarkable analgesic effects by decreasing the number of writhes in an acetic acid-induced writhing model.

Another study investigated the analgesic and anti-inflammatory effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound exhibited a pronounced anti-inflammatory effect at a dose of 0.5 mg/kg, which was 3.3 times greater than that of the standard drug diclofenac (B195802) sodium in a formalin-induced arthritis model. It also showed significant analgesic activity, with a dose of 0.5 mg/kg being two times more potent than metamizole (B1201355) sodium and acetylsalicylic acid.

The anti-inflammatory mechanism of some isoquinoline alkaloids involves the modulation of key signaling pathways. For example, Litcubanine A, a novel isoquinoline alkaloid, was found to inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages via the NF-κB pathway. This led to a decrease in the secretion of inflammatory factors including iNOS, TNF-α, and IL-1β. Berberine (B55584), another well-known isoquinoline alkaloid, has been shown to exert anti-inflammatory effects by inhibiting the production of TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

The table below summarizes the anti-inflammatory and analgesic activities of selected isoquinoline derivatives.

Compound/DerivativeActivityModel/AssayKey Findings
ProtopineAnti-inflammatory & AnalgesicIn vitro (COX-2, IL-1β, TNF-α inhibition) & In vivo (paw edema, writhing test)Significantly relieved paw edema and decreased writhing.
OxyhydrastininAnalgesicIn vivo (writhing test)Remarkably decreased the number of writhing.
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideAnti-inflammatory & AnalgesicIn vivo (formalin arthritis, pain irritation threshold)3.3x more potent anti-inflammatory effect than diclofenac sodium; 2x more potent analgesic effect than metamizole sodium.
Litcubanine AAnti-inflammatoryIn vitro (LPS-induced macrophages)Inhibited NF-κB pathway and secretion of iNOS, TNF-α, and IL-1β.
BerberineAnti-inflammatoryVariousInhibited production of TNF-α, COX-2, and iNOS.

Isoquinoline alkaloids have been extensively studied for their neuroprotective effects and their ability to modulate the central nervous system (CNS). These compounds have shown potential in protecting against neuronal damage and in the treatment of neurodegenerative diseases.

The neuroprotective mechanisms of isoquinoline alkaloids are multifaceted and include inhibiting neuroinflammation, combating oxidative stress, regulating autophagy, and inhibiting intracellular calcium overload. For instance, berberine has been shown to exert neuroprotective effects by reducing neuroinflammation through the inhibition of pro-inflammatory cytokines like TNF-α and COX-2. It can also protect against oxidative stress, which is a key factor in many neurological disorders.

Nuciferine, another isoquinoline alkaloid, has been found to protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). Tetrahydropalmatine has been shown to regulate autophagy, a cellular process that is crucial for neuronal health, by reactivating the PI3K/AKT/mTOR pathway.

A study on compounds isolated from the embryo of Nelumbo nucifera seeds identified two isoquinoline derivatives, 1,2,3,4-tetrahydro-7,8-isoquinolinediol and 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-2-methyl-6,7-isoquinolinediol, that significantly decreased glutamate-induced cell death in HT-22 neuronal cells. Their neuroprotective efficacy was linked to their antioxidative effects, as they were shown to reduce reactive oxygen species levels and intracellular Ca2+ accumulation.

Furthermore, the octahydrobenzo[h]isoquinoline scaffold, a conformationally-restricted phenethylamine (B48288), has been synthesized and shown to be a potent, high-affinity, full D1 dopamine (B1211576) receptor-selective agonist. This highlights the potential of isoquinoline-based structures in developing therapeutics for dopamine-related CNS disorders.

The table below summarizes the neuroprotective effects of selected isoquinoline derivatives.

Compound/DerivativeNeuroprotective MechanismModel/AssayKey Findings
BerberineAnti-neuroinflammation, Anti-oxidative stressVariousReduces pro-inflammatory cytokines and protects against oxidative damage.
NuciferineAnti-oxidative stress, Autophagy regulationDiabetic rat modelRestores antioxidant enzyme activity.
TetrahydropalmatineAutophagy regulationRat I/R injury modelReactivates the PI3K/AKT/mTOR pathway.
1,2,3,4-tetrahydro-7,8-isoquinolinediolAntioxidative effectHT-22 neuronal cellsDecreased glutamate-induced cell death.
1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-2-methyl-6,7-isoquinolinediolAntioxidative effectHT-22 neuronal cellsDecreased glutamate-induced cell death.

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes that are implicated in disease pathogenesis, making them attractive targets for drug discovery.

One area of interest is the inhibition of kinases, a class of enzymes often involved in cancer progression. A "merging by design" strategy has been used to develop potent kinase inhibitors from an isoquinoline template. By merging a 5-substituted isoquinoline derivative with a 7-substituted derivative, a highly potent compound was generated that acted as a kinase inhibitor at sub-nanomolar concentrations. Further optimization of this 5,7-disubstituted isoquinoline led to a compound with good efficacy in an animal model of rheumatoid arthritis.

Isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a critical therapeutic target in certain cancers. Replacing a quinoline (B57606) moiety with isoquinoline resulted in compounds with significantly improved selectivity for HER2 over EGFR. One representative compound, 14f, demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the drug lapatinib.

The methyltransferase-like 3 (METTL3)/METTL14 complex, an RNA methyltransferase, is another important target, particularly in cancer. Substituted 5,6-dihydroisoquinoline[3,2-alpha]isoquinoline-7-onium derivatives have been developed as specific inhibitors of METTL3 and METTL14. These inhibitors have shown potential for the treatment of cancer. Pharmacological inhibition of the METTL3/14 complex with the small molecule STM2457 has been shown to suppress neuroblastoma growth and promote cell differentiation.

In the context of antimicrobial activity, isoquinoline derivatives have been investigated as inhibitors of bacterial enzymes. While specific studies on this compound targeting DNA gyrase and topoisomerase II were not prominently found in the search results, the broader class of isoquinoline alkaloids has been reported to interfere with bacterial processes, suggesting potential enzymatic targets.

The table below summarizes the enzyme inhibitory activity of selected isoquinoline derivatives.

Compound/DerivativeTarget EnzymeTherapeutic AreaKey Findings
5,7-disubstituted isoquinolineKinaseRheumatoid ArthritisPotent kinase inhibitor with good in vivo efficacy.
Isoquinoline-tethered quinazoline (e.g., 14f)HER2CancerEnhanced selectivity for HER2 over EGFR and potent cellular inhibition.
Substituted 5,6-dihydroisoquinoline[3,2-alpha]isoquinoline-7-onium derivativeMETTL3/METTL14CancerSpecific inhibitor of METTL3/METTL14 with anti-tumor potential.
STM2457METTL3/14 complexNeuroblastomaSuppressed tumor growth and promoted differentiation.

Neuroprotective Effects and CNS Modulation

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The strategic placement of an iodine atom at the 7-position of the isoquinoline ring profoundly influences the molecule's steric, electronic, and lipophilic properties, which are critical for its interaction with biological targets. Structure-Activity Relationship (SAR) studies involving 7-substituted isoquinolines are crucial for lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.

Systematic evaluation of various substituents at the 7-position of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core has provided valuable insights for designing selective inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine (B1671497) biosynthesis. A key challenge is that many PNMT inhibitors also bind to the α2-adrenoceptor. Quantitative Structure-Activity Relationship (QSAR) studies revealed that lipophilicity and steric factors at the 7-position affect binding at both sites similarly. However, electronic effects are differential; electron-withdrawing groups favor PNMT inhibition while disfavoring α2-adrenoceptor affinity, providing a clear strategy for improving selectivity.

For instance, research on 3-alkyl-7-substituted-THIQs demonstrated that substituents like nitro, bromo, and aminosulfonyl at the 7-position significantly impact activity and selectivity. The 7-aminosulfonyl-THIQs, in particular, showed high selectivity for PNMT over the α2-adrenoceptor. In a different context, SAR studies on N-(2-arylethyl) isoquinoline derivatives as antagonists for the human scavenger receptor CD36 found that a methoxyl group at the 7-position, combined with a hydroxyl group at the 6- or 8-position, conferred potent activity.

Fragment-based drug design has also utilized the 7-substituted isoquinoline scaffold. In one study, a 7-substituted isoquinoline fragment was merged with a 5-substituted fragment to generate a highly potent kinase inhibitor for treating rheumatoid arthritis, demonstrating the value of this position in optimizing molecular interactions.

Table 1: SAR Findings for 7-Substituted Isoquinoline Derivatives

Design and Synthesis of Radiolabeled Imaging Agents

The incorporation of a radioisotope, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), or Iodine-131 (¹³¹I), into the 7-position of an isoquinoline derivative allows for its use as an imaging agent in Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The isoquinoline core serves to direct the molecule to a specific biological target (e.g., a receptor or enzyme), while the attached radioisotope provides the signal for non-invasive imaging.

The design of these agents leverages the known pharmacology of the isoquinoline scaffold. For example, isoquinoline derivatives are known to interact with various receptors and transporters in the central nervous system. By labeling such a molecule with a suitable radioisotope, researchers can visualize and quantify the density and distribution of these targets in the living brain, which is invaluable for diagnosing diseases and understanding their progression.

A common synthetic route for preparing radioiodinated isoquinolines involves an iododestannylation reaction. This typically starts with the synthesis of a non-radioactive precursor, such as a trialkyltin derivative (e.g., tributylstannyl-isoquinoline) at the desired position. This precursor is then reacted with a source of radioiodine (e.g., Na[¹²³I]) in the presence of a mild oxidizing agent, leading to the high-yield incorporation of the radioisotope onto the isoquinoline ring.

While direct examples of 7-radioiodo-isoquinoline are specific to proprietary research, the principle is well-established with related structures. For instance, 8-[¹²³I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (ITIC(OH)) has been evaluated as a SPECT imaging agent for prostate cancer. Similarly, [¹²⁵I]IPPI, a 6-iodo-isoquinoline derivative, has been developed for imaging Tau protein aggregates in Alzheimer's disease. These examples underscore the utility of the radioiodinated isoquinoline scaffold for developing targeted imaging probes.

Table 2: Examples of Radioiodinated Isoquinoline-based Imaging Agents

Prodrug Design and Targeted Drug Delivery Systems

The isoquinoline scaffold is also integral to the design of prodrugs and targeted drug delivery systems, which aim to improve a drug's therapeutic index by enhancing its delivery to the site of action while minimizing exposure to healthy tissues.

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical reactions. The isoquinoline core can be part of a parent drug that has poor properties, such as low solubility or poor membrane permeability. By chemically modifying the isoquinoline-containing drug, for example, by adding a phosphate (B84403) group, a soluble prodrug can be created. This approach was successfully used for isoquinoline-based biaryl tubulin inhibitors, where phosphate prodrugs were developed to improve solubility and render them suitable for in vivo administration in cancer therapy. Another innovative strategy involves N-alkoxyisoquinoline prodrugs that can be activated by radiation. This could potentially be used to release a cytotoxic isoquinoline-based drug specifically within a tumor during radiotherapy.

Targeted Drug Delivery: In this approach, a drug is attached to or encapsulated within a larger carrier molecule or nanoparticle that is designed to accumulate in specific tissues. The isoquinoline moiety can function either as the drug payload or as the targeting ligand itself.

As Payload: An isoquinoline derivative with potent anticancer activity was encapsulated in liposomes conjugated to transferrin. Since many tumor cells overexpress the transferrin receptor, these liposomes are preferentially taken up by cancer cells, delivering the cytotoxic drug directly to its target.

As Targeting Ligand: In a novel approach for Alzheimer's disease, an isoquinoline derivative (defluorinated MK6240) known to bind to tau protein aggregates was attached to the surface of a nanoscale metal-organic framework (NMOF). This NMOF, loaded with a therapeutic agent (methylene blue), was effectively guided to the tau pathology in the brain, demonstrating a sophisticated drug delivery platform with both diagnostic and therapeutic capabilities.

These examples highlight the chemical versatility of the isoquinoline scaffold in advanced drug development strategies, where it can be modified to overcome pharmacokinetic barriers and achieve site-specific drug action.

Applications in Materials Science and Advanced Technologies

Research in Organic Electronic Materials

7-Iodoisoquinoline serves as a fundamental building block in the synthesis of advanced organic electronic materials. Its utility stems from the reactive carbon-iodine bond, which facilitates cross-coupling reactions to construct larger conjugated systems essential for electronic applications. Researchers utilize it as a monomer or intermediate for creating materials intended for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Covalent Organic Frameworks (COFs).

Detailed research findings indicate that the broader isoquinoline (B145761) core is integral to complex, high-performance materials. For instance, ladder-like polymers incorporating isoquinoline structures, such as poly[7-oxo-7H-benzyl(d,e)imidazo(4′,5′:5,6)-benzimidazo(2,1-a)isoquinoline-3,4:10,11-tetrayl)-10-carbonyl] (BBL), have been studied for their unique structural and electronic properties. In thin films, these rigid polymer chains can form layered structures where the large molecular plane orients perpendicularly to the film's surface, a highly unusual and potentially beneficial morphology for electronic devices.

Furthermore, the development of novel molecules with aggregation-induced emission (AIE) properties has highlighted the importance of the isoquinoline unit. AIE molecules are weakly emissive when dissolved but become highly fluorescent upon aggregation. Isoquinoline-based AIE molecules have been designed and synthesized for potential use in OLEDs, demonstrating the scaffold's role in creating next-generation display and lighting technologies.

Material TypeRole of Isoquinoline ScaffoldPotential ApplicationReference
Small Molecule SemiconductorsServes as a core building block for synthesis.OFETs
Ladder-Like Polymers (e.g., BBL)Forms the rigid, conjugated backbone of the polymer.Thin-Film Electronics
Aggregation-Induced Emission (AIE) MoleculesActs as a key structural unit in novel fluorophores.OLEDs
Covalent Organic Frameworks (COFs)Used as an organic monomer for framework construction.Electronic Materials

Development of Chemical Sensors

The unique photophysical properties of the isoquinoline ring system make it a prime candidate for the development of fluorescent chemical sensors. These sensors operate by changing their fluorescence intensity or color upon binding with a specific analyte.

A notable example is the creation of fluorescent sensors with high selectivity for zinc ions (Zn²⁺). Researchers have synthesized tris(2-pyridylmethyl)amine-based ligands derivatized with isoquinoline, such as N,N-bis(7-methoxy-1-isoquinolylmethyl)-2-pyridylmethylamine . This compound exhibits a significant enhancement in fluorescence upon binding to Zn²⁺, a response that is highly specific over other competing ions like cadmium (Cd²⁺). The introduction of methoxy (B1213986) groups onto the isoquinoline ring enhances the fluorescence quantum yield, making these sensors suitable for applications like fluorescence microscopy in living cells.

The versatility of the isoquinoline scaffold extends to the detection of other metal ions and molecules.

Copper (Cu²⁺) Detection : Complex sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid have been developed. Derivatives of this structure show a "turn-on" fluorescent response with a 45-fold enhancement in the presence of Cu²⁺, operating via a photoinduced electron transfer (PET) mechanism.

Hydrogen Sulfide (H₂S) Detection : Isoquinoline derivatives are also used in sensors for biologically relevant molecules. A fluorescent chemical sensor designed to detect H₂S utilized 2-allyl-1,3-dioxo-2,3-dihydro-1h-Benzo[de]isoquinoline 6-sulfonyl azide (B81097) (AISA) copolymerized with styrene. In the presence of H₂S, the sensor's azide group is reduced to an amine, causing a significant enhancement in fluorescence and a visible color change.

Sensor Base CompoundTarget AnalyteDetection MechanismReference
N,N-bis(7-methoxy-1-isoquinolylmethyl)-2-pyridylmethylamineZn²⁺Fluorescence enhancement upon ion binding.
Benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid derivativeCu²⁺Photoinduced Electron Transfer (PET) leading to fluorescence "turn-on".
AISA-styrene copolymerH₂SReduction of azide to amine, restoring fluorescence.

Exploration in Novel Organic Materials and Dyes

This compound is a key intermediate in the synthesis of novel organic materials and dyes, prized for the unique optical and electronic properties of the isoquinoline core. The investigation into isoquinoline derivatives has revealed their potential as fluorophores, with their fluorescent properties being tunable through chemical modification.

The isoquinoline structure is found in certain natural dyes. Berberine (B55584), for example, is a well-known bright yellow dye containing an isoquinoline alkaloid unit that has long been extracted from natural sources for textile coloration.

In modern materials chemistry, research focuses on creating synthetic dyes with tailored properties. The isoquinoline and its isomer, quinoline (B57606), are incorporated into various dye structures.

Cyanine Dyes : These dyes can be synthesized using N-bridgehead heterocycles that include a quinoline structure. Their solvatochromic behavior—changing color with solvent polarity—makes them adaptable for use as photosensitizers in applications like solar cells.

Aggregation-Induced Emission (AIE) Dyes : As mentioned previously, isoquinoline units are being used to construct a novel class of AIE-active molecules. The fusion of isoquinoline with units like tetraphenylene (B3251814) creates materials that are highly emissive in the solid state, a crucial property for efficient organic electronics and advanced sensor applications.

Donor-π-Acceptor (D-π-A) Dyes : While not always containing isoquinoline itself, the principles of designing D-π-A dyes for applications like dye-sensitized solar cells are relevant. The isoquinoline moiety, with its aromatic and electron-accepting nature, is a viable candidate for inclusion in such structures as part of the π-bridge or acceptor unit to modulate the dye's light-harvesting efficiency and electronic properties.

Material/Dye ClassExample/Structural FeatureKey PropertyPotential ApplicationReference
Natural DyesBerberine (isoquinoline alkaloid)Bright yellow color.Textile coloration.
Synthetic DyesCyanine dyes with quinoline/isoquinoline units.Solvatochromism, photosensitization.Solar cells, optical sensors.
Luminescent MaterialsIsoquinoline-based AIE molecules.Aggregation-Induced Emission (AIE).OLEDs, chemical sensors, bio-imaging.
Functional DyesIsoquinoline-3-amine derivatives.Visible fluorescence.Fluorophores.

Environmental and Biotechnological Research

Biotransformation and Microbial Degradation Pathways

Microorganisms, particularly bacteria, are known to degrade azaarenes like isoquinoline (B145761). The initial step in the aerobic degradation of isoquinoline often involves oxidation. For instance, bacteria such as Alcaligenes faecalis and Pseudomonas diminuta have been shown to metabolize isoquinoline by first converting it to 1-oxo-1,2-dihydroisoquinoline. Following this initial oxidation, further enzymatic reactions lead to the cleavage of the heterocyclic ring. In the case of Pseudomonas diminuta 7, the degradation pathway of isoquinoline has been proposed to proceed through intermediates like phthalate (B1215562) and protocatechuate, which are then funneled into central metabolic pathways.

The presence of a halogen substituent, such as iodine at the C-7 position of the isoquinoline ring, introduces a new dimension to its microbial degradation. The carbon-halogen bond can be cleaved through different microbial mechanisms, including oxygenolytic, hydrolytic, and reductive dehalogenation. Under aerobic conditions, dioxygenase enzymes can hydroxylate the aromatic ring, leading to the eventual removal of the halogen. Anaerobic degradation, on the other hand, often involves reductive dehalogenation, where the halogen is replaced by a hydrogen atom.

Based on these principles, a hypothetical microbial degradation pathway for 7-iodoisoquinoline can be proposed. The initial attack could be on either the heterocyclic or the carbocyclic ring, followed by dehalogenation.

Table 1: Hypothetical Microbial Degradation Pathways of this compound

Step Reaction Type Potential Intermediate(s) Enzyme(s) Potentially Involved Microorganism Type
1Oxidation7-Iodo-1-oxo-1,2-dihydroisoquinolineIsoquinoline 1-oxidoreductase, MonooxygenaseAerobic Bacteria
2Dihydroxylation7-Iodo-cis-dihydrodiol isoquinolineDioxygenaseAerobic Bacteria
3Dehalogenation7-HydroxyisoquinolineHalogenase, DehalogenaseAerobic/Anaerobic Bacteria
4Ring CleavageIodinated or non-iodinated ring fission productsDioxygenase, HydrolaseAerobic Bacteria

It is important to note that the actual degradation pathway can be influenced by the specific microbial species and the environmental conditions. The iodine substituent may affect the rate and regioselectivity of the initial enzymatic attack.

Photocatalytic Degradation Studies

Photocatalysis is an advanced oxidation process that has shown promise for the degradation of a wide range of organic pollutants, including halogenated aromatic compounds. While specific studies on the photocatalytic degradation of this compound are scarce, research on related compounds provides a framework for understanding its potential breakdown under photocatalytic conditions.

The most commonly studied photocatalyst is titanium dioxide (TiO₂), which, upon irradiation with UV light, generates highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These ROS can attack organic molecules, leading to their degradation and eventual mineralization into carbon dioxide, water, and inorganic halides.

Studies on the photocatalytic degradation of iodinated aromatic compounds have demonstrated the feasibility of this technology for their removal from water. The process typically involves the cleavage of the carbon-iodine bond, a process known as dehalogenation, as well as the degradation of the aromatic ring structure. The efficiency of the degradation can be influenced by several factors, including the concentration of the catalyst, the pH of the solution, and the intensity of the light source.

For instance, the photocatalytic degradation of o-iodobenzoic acid using a TiO₂ suspension has been shown to result in the formation of iodide ions, indicating the cleavage of the C-I bond. Similarly, visible-light-driven photocatalysis has been effectively used for the reduction of aryl halides, including aryl iodides, to generate aryl radicals, which can then undergo further reactions.

Table 2: Key Parameters and Findings in Photocatalytic Degradation of Related Halogenated Aromatic Compounds

Compound Photocatalyst Light Source Key Findings Reference
o-Iodobenzoic acidTiO₂ (anatase)Near-UVProduction of iodide species, indicating dehalogenation.
Aryl IodidesMetal Complexes (e.g., Ru, Ir, Au), SemiconductorsVisible LightEfficient generation of aryl radicals through reduction.
Various Organic DyesTiO₂/g-C₃N₄Illumination & UltrasoundHigh degradation efficiency, with •O₂⁻ and •OH as main active species.

Based on these findings, it can be inferred that the photocatalytic degradation of this compound would likely proceed through an initial dehalogenation step, followed by the oxidation and cleavage of the isoquinoline ring system. The use of advanced photocatalytic materials, such as doped TiO₂ or composite materials, could potentially enhance the degradation efficiency under visible light, making the process more energy-efficient. Further research is needed to determine the specific intermediates and final products of the photocatalytic degradation of this compound and to optimize the process for environmental applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Iodoisoquinoline with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves iodination of isoquinoline derivatives using iodine or iodinating agents under controlled conditions. To ensure purity (≥97% as per commercial standards ), researchers should employ column chromatography or recrystallization for purification. Experimental protocols must detail reagent ratios, temperature, and reaction time, adhering to guidelines for reproducibility outlined in scientific writing standards . For validation, include NMR and mass spectrometry data in the main manuscript, with extended characterization (e.g., HPLC traces) in supplementary materials .

Q. How should researchers characterize this compound using spectroscopic techniques, and what key data must be reported?

  • Methodological Answer : Essential spectroscopic data include:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and iodine-induced deshielding effects.
  • Mass Spectrometry : Report molecular ion [M+H]+ at m/z 255.06 .
  • IR Spectroscopy : Confirm C-I stretching vibrations (~500 cm⁻¹).
    Tables should summarize spectral data with precision, avoiding redundancy with figures . Cross-reference NIST Chemistry WebBook for validation .

Q. What stability considerations are critical when handling this compound in aqueous or oxidative environments?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products (e.g., deiodinated isoquinoline). Store the compound in inert atmospheres (argon) at –20°C. Report stability data in tabular form, including half-life calculations under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

  • Methodological Answer : Contradictions often arise from solvent effects, isotopic impurities, or instrumentation calibration. To address this:

  • Reproduce Experiments : Replicate synthesis and characterization using identical conditions from conflicting studies.
  • Comparative Analysis : Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with empirical data .
  • Meta-Analysis : Aggregate data from multiple studies, highlighting outliers and systematic errors . Publish findings with raw data in supplementary materials to enable peer verification .

Q. What experimental designs are optimal for studying the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Design a factorial experiment varying:

  • Catalyst Systems : Pd(PPh₃)₄ vs. PdCl₂(dppf).
  • Bases : K₂CO₃ vs. Cs₂CO₃.
  • Solvents : DMF vs. THF.
    Measure yields and regioselectivity via GC-MS. Use ANOVA to identify significant factors and optimize conditions. Include error bars and statistical significance thresholds (e.g., p < 0.05) in results tables .

Q. How can computational modeling predict the electronic properties of this compound, and how does this inform experimental design?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map:

  • Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites.
  • Frontier Molecular Orbitals : Predict reactivity in substitution reactions.
    Validate models by correlating computed bond lengths/angles with X-ray crystallography data (if available). Publish computational protocols in detail, including software settings and convergence criteria .

Q. What strategies mitigate interference from iodine displacement side-reactions in functionalizing this compound?

  • Methodological Answer :

  • Kinetic Control : Use low temperatures (–78°C) to favor desired pathways.
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection).
  • In Situ Monitoring : Employ ReactIR to track intermediate formation.
    Report side-product profiles and propose mechanistic pathways using Hammett plots or kinetic isotope effects .

Data Presentation and Validation Guidelines

Q. How should researchers structure tables and figures to enhance clarity in this compound studies?

  • Methodological Answer :

  • Tables : Label columns with units, use footnotes for abbreviations, and highlight critical data (e.g., yields >90%). Avoid vertical lines; align decimals .
  • Figures : Ensure spectra have baseline correction and axis labels. For XRD structures, include thermal ellipsoids and CIF files in supplementary materials .

Q. What ethical and reproducibility standards apply to publishing this compound research?

  • Methodological Answer :

  • Reproducibility : Share raw NMR/MS files via repositories like Zenodo.
  • Ethical Compliance : Declare safety protocols (e.g., iodine handling) and conflicts of interest. Follow journal guidelines for human/animal study exemptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Iodoisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Iodoisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.